molecular formula C13H9NO4 B6388865 5-(4-Carboxyphenyl)picolinic acid CAS No. 1261898-79-6

5-(4-Carboxyphenyl)picolinic acid

Cat. No.: B6388865
CAS No.: 1261898-79-6
M. Wt: 243.21 g/mol
InChI Key: AZLXXSWHGWPOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Carboxyphenyl)picolinic acid is a compound that features a picolinic acid moiety substituted with a carboxyphenyl group

Mechanism of Action

Preparation Methods

The synthesis of 5-(4-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a carboxyphenyl derivative under specific conditions. One common method is the hydrothermal self-assembly process, where the compound is synthesized using metal chlorides and N-donor ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Chemical Reactions Analysis

5-(4-Carboxyphenyl)picolinic acid can undergo various chemical reactions, including coordination with metal ions to form coordination polymers. These reactions often involve the use of metal salts and chelating ligands under controlled conditions. For example, the compound can react with nickel or cobalt salts in the presence of 2,2’-bipyridine to form coordination polymers . The major products of these reactions are typically metal-organic frameworks or coordination complexes with diverse structural properties.

Scientific Research Applications

5-(4-Carboxyphenyl)picolinic acid has several scientific research applications:

Comparison with Similar Compounds

5-(4-Carboxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as 4-(3-Carboxyphenyl)picolinic acid and 5-(3,4-Dicarboxylphenyl)picolinic acid . These compounds share similar structural features but differ in the position and number of carboxyl groups, which can influence their coordination behavior and applications. The unique substitution pattern of this compound makes it particularly suitable for forming diverse coordination polymers and metal-organic frameworks.

Properties

IUPAC Name

5-(4-carboxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-11(13(17)18)14-7-10/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLXXSWHGWPOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Carboxyphenyl)picolinic acid
Reactant of Route 2
5-(4-Carboxyphenyl)picolinic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Carboxyphenyl)picolinic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Carboxyphenyl)picolinic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Carboxyphenyl)picolinic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Carboxyphenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.